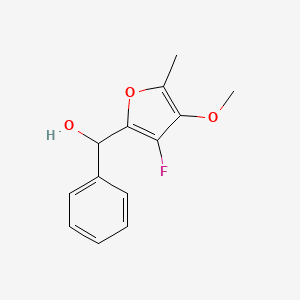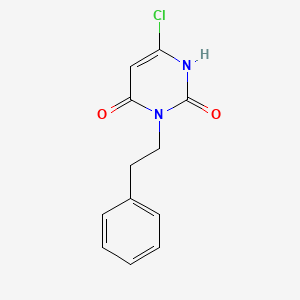
6-Chloro-3-phenethylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-3-フェネチルピリミジン-2,4(1H,3H)-ジオンは、ピリミジンファミリーに属する複素環式有機化合物です。 ピリミジンは、ピリジンと類似した芳香族複素環式化合物であり、幅広い生物活性を有することが知られています。 この化合物は、6位にクロロ置換基、3位にフェネチル基を有しており、これはその化学的および生物学的特性に影響を与える可能性があります。
準備方法
合成経路と反応条件
6-クロロ-3-フェネチルピリミジン-2,4(1H,3H)-ジオンの合成は、通常、以下の手順を伴います。
出発物質: 合成は、適切なピリミジン前駆体から始まります。
フェネチル化: フェネチル基は、炭酸カリウムなどの塩基の存在下で、フェネチルブロミドまたはフェネチルクロリドを用いた求核置換反応によって導入することができます。
工業的生産方法
工業的生産方法は、同様の合成経路を用いる場合がありますが、収率、純度、およびコスト効率を最適化して、より大規模に行われます。 効率を高めるために、連続フローリアクターや自動合成プラットフォームが使用される場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、酸化反応を起こし、N-酸化物またはその他の酸化誘導体を形成する可能性があります。
還元: 還元反応により、クロロ基が除去されるか、ピリミジン環が還元される可能性があります。
置換: 6位のクロロ基は、さまざまな求核剤で置換することができ、幅広い誘導体を生成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (mCPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) または水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用することができます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性条件下で使用することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、さまざまな6-置換ピリミジン誘導体を生成することができます。
4. 科学研究への応用
6-クロロ-3-フェネチルピリミジン-2,4(1H,3H)-ジオンは、以下を含むいくつかの科学研究への応用を持つ可能性があります。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 酵素相互作用の研究または受容体結合研究におけるリガンドとしての潜在的な用途。
医学: 抗炎症、抗菌、または抗がん活性など、その薬理学的特性の調査。
産業: 新素材の開発または化学製造における中間体としての潜在的な用途。
科学的研究の応用
6-Chloro-3-phenethylpyrimidine-2,4(1H,3H)-dione may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
6-クロロ-3-フェネチルピリミジン-2,4(1H,3H)-ジオンの作用機序は、その特定の生物学的標的に依存します。 酵素、受容体、またはその他の生体分子と相互作用し、生化学的経路の調節につながる可能性があります。 その分子標的と関与する経路を解明するには、詳細な研究が必要です。
6. 類似の化合物との比較
類似の化合物
6-クロロピリミジン-2,4(1H,3H)-ジオン: フェネチル基を欠いており、生物活性が異なる可能性があります。
3-フェネチルピリミジン-2,4(1H,3H)-ジオン: クロロ基を欠いており、その反応性と相互作用が変化する可能性があります。
6-ブロモ-3-フェネチルピリミジン-2,4(1H,3H)-ジオン: クロロではなくブロモ置換基を持つ類似の構造で、その化学的性質に影響を与える可能性があります。
独自性
6-クロロ-3-フェネチルピリミジン-2,4(1H,3H)-ジオンは、クロロ基とフェネチル基の両方を有しているため、独自の化学的および生物学的特性を付与し、研究開発に役立つ化合物となります。
類似化合物との比較
Similar Compounds
6-Chloropyrimidine-2,4(1H,3H)-dione: Lacks the phenethyl group, which may result in different biological activities.
3-Phenethylpyrimidine-2,4(1H,3H)-dione: Lacks the chloro group, potentially altering its reactivity and interactions.
6-Bromo-3-phenethylpyrimidine-2,4(1H,3H)-dione: Similar structure with a bromo substituent instead of chloro, which may affect its chemical properties.
Uniqueness
The presence of both the chloro and phenethyl groups in 6-Chloro-3-phenethylpyrimidine-2,4(1H,3H)-dione may confer unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C12H11ClN2O2 |
|---|---|
分子量 |
250.68 g/mol |
IUPAC名 |
6-chloro-3-(2-phenylethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11ClN2O2/c13-10-8-11(16)15(12(17)14-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,17) |
InChIキー |
JHKUMVVCOVJYMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN2C(=O)C=C(NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


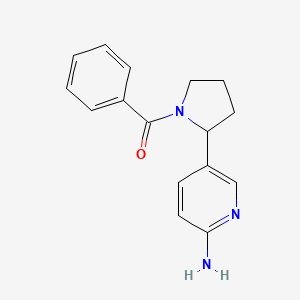
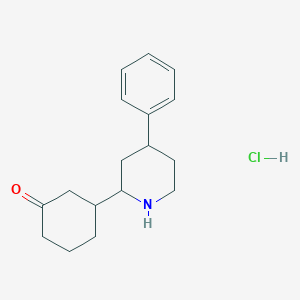
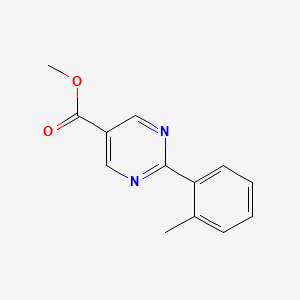


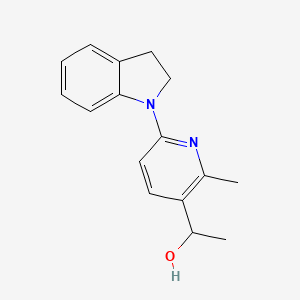


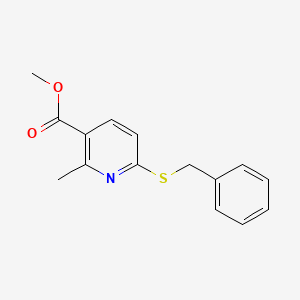
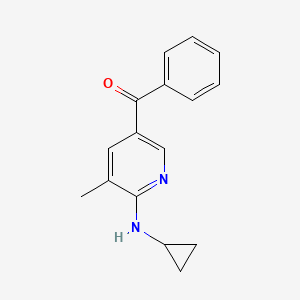

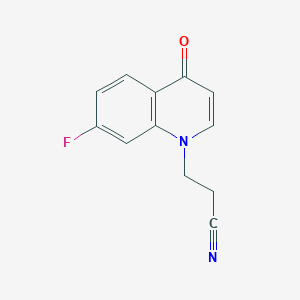
![2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11807229.png)
